molecular formula C11H7N3O4 B598605 2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol CAS No. 1202677-99-3

2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol

Cat. No.: B598605
CAS No.: 1202677-99-3
M. Wt: 245.194
InChI Key: HFJUERGXXSMFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol is a compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by the presence of a nitrofuran moiety attached to a benzimidazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol typically involves the reaction of 5-nitrofuran-2-carbaldehyde with thiosemicarbazide in refluxing ethanol under acidic conditions to yield 1-((5-nitrofuran-2-yl)methylene)thiosemicarbazide. This intermediate undergoes oxidative cyclization to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Products include nitro derivatives and carboxylic acids.

    Reduction: Amino derivatives are the primary products.

    Substitution: Substituted nitrofuran derivatives are formed.

Scientific Research Applications

2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol is unique due to its combined nitrofuran and benzimidazole structure, which imparts a broader spectrum of antimicrobial activity and potential for use in various therapeutic applications .

This compound’s versatility and effectiveness make it a valuable subject of study in medicinal chemistry and related fields.

Properties

IUPAC Name

2-(5-nitrofuran-2-yl)-1H-benzimidazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O4/c15-7-3-1-2-6-10(7)13-11(12-6)8-4-5-9(18-8)14(16)17/h1-5,15H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJUERGXXSMFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(N2)C3=CC=C(O3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.